Diethylstilbestrol dimethyl ether

Übersicht

Beschreibung

Dimestrol is a derivative of DIETHYLSTILBESTROL which is known to induce DNA damage.

Wirkmechanismus

Dimestrol, also known as Diethylstilbestrol dimethyl ether or Synthila, is a synthetic nonsteroidal estrogen of the stilbestrol group . It has been used clinically as a hormonal therapy in cases of delayed female puberty, hypogonadism, menopausal, and postmenopausal symptoms .

Target of Action

Dimestrol’s primary targets are the estrogen receptors, which are protein receptors found in various cells, including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

Dimestrol, like other estrogens, diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of downstream effects, including the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The binding of Dimestrol to its receptors influences several biochemical pathways. The increased hepatic synthesis of SHBG, TBG, and other serum proteins alters the levels and activity of various hormones in the body . The suppression of FSH release affects the menstrual cycle and fertility .

Pharmacokinetics

They are metabolized via the hepatic microsomal system .

Result of Action

Dimestrol’s action as a synthetic estrogen induces the development of female secondary sexual characteristics in cases of delayed female puberty or hypogonadism . It is also known to increase the risk of aneuploidy via interference with microtubule assembly .

Biochemische Analyse

Biochemical Properties

Dimestrol interacts with various enzymes, proteins, and other biomolecules. It is known to induce the development of female secondary sexual characteristics . The compound is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol .

Cellular Effects

Dimestrol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is known to increase the risk of aneuploidy via interference with microtubule assembly .

Biologische Aktivität

Diethylstilbestrol dimethyl ether (DESME), a synthetic nonsteroidal estrogen, is a derivative of diethylstilbestrol (DES) that has been studied for its biological activity and potential endocrine-disrupting effects. This article delves into the biological activity of DESME, highlighting its mechanisms of action, comparative efficacy with its parent compound DES, and relevant research findings.

Chemical Structure and Properties

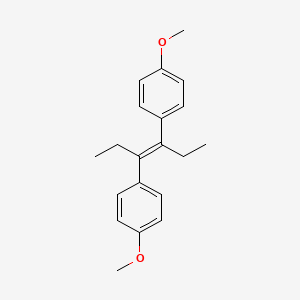

This compound is chemically characterized as follows:

- IUPAC Name : 4,4'-dimethoxy-α,α'-diethylstilbene

- Molecular Formula : CHO

- Molar Mass : 296.410 g/mol

The compound's structure includes two methoxy groups attached to the stilbene backbone, which influences its biological activity compared to DES.

Interaction with Receptors

Research indicates that DESME exhibits significantly lower affinity for progestin receptors compared to DES. In receptor binding assays using goldfish ovarian membranes, DESME showed no binding affinity to the membrane progestin receptor (mPR)-alpha, whereas DES and its analogs demonstrated a concentration-dependent binding that induced meiotic maturation in fish oocytes . This suggests that DESME may lack the nongenomic actions associated with progestins, limiting its biological efficacy.

Effects on Microtubule Assembly

In vitro studies have demonstrated that DESME does not inhibit microtubule polymerization in porcine brain microtubule proteins, a critical process for cellular division. Unlike DES, which induced significant aneuploidy by disrupting microtubule assembly, DESME was found to be completely inactive in this regard . This inactivity could be attributed to the absence of a free hydroxy group necessary for microtubule disruption.

Comparative Efficacy: DES vs. DESME

The biological activity of DESME is markedly less than that of its parent compound, DES. The following table summarizes key findings from comparative studies:

| Compound | Microtubule Disruption | Oocyte Maturation Induction | Aneuploidy Induction |

|---|---|---|---|

| Diethylstilbestrol (DES) | Yes | Yes | Yes |

| This compound (DESME) | No | No | No |

These findings underscore the limited biological activity of DESME compared to DES.

Case Studies and Research Findings

- Endocrine Disruption in Fish : A study investigated the effects of various DES analogs on oocyte maturation in goldfish. While DES induced maturation effectively, DESME did not demonstrate any such activity, indicating its ineffectiveness as an endocrine disruptor in this model system .

- Toxicological Assessments : Toxicity assessments have shown that while DES is associated with significant health risks, including increased cancer risks in offspring exposed in utero, studies on DESME have not established similar profiles due to its reduced biological activity .

- Clinical Applications : Historically, compounds like DES and its derivatives were used in clinical settings for hormonal therapies. However, due to the adverse effects linked with DES exposure, particularly in pregnant women and their offspring, the use of such compounds has been severely restricted .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Diethylstilbestrol dimethyl ether is primarily utilized in the following areas:

-

Analytical Chemistry :

- Reference Standard : It serves as a reference standard in gas chromatography for the determination of diethylstilbestrol levels in various samples .

- Extraction Solvent : The compound is employed as an extraction solvent to remove fat from animal protein raw materials, demonstrating safety with a maximum residual limit of 9 μg/kg .

-

Pharmacological Studies :

- Hormonal Therapy Research : this compound has been studied for its estrogenic activity, which allows it to mimic the effects of natural estrogens by binding to estrogen receptors. This property is significant in understanding its potential therapeutic applications for conditions like hypogonadism and menopausal symptoms .

-

Endocrine Disruption Studies :

- Research indicates that compounds like this compound can disrupt endocrine functions, impacting developmental processes in organisms . Studies have shown that it influences gene expression related to growth and reproduction.

-

Oil Recovery Technologies :

- The compound has applications in enhanced oil recovery technologies, where its solubility characteristics are advantageous compared to other solvents like propane .

Case Study 1: Analytical Method Development

A study involved developing a gas chromatographic method for quantifying diethylstilbestrol using this compound as an internal standard. The method demonstrated accuracy within a concentration range of 11–110 ppm, with linear detector response plots confirming reliability .

Case Study 2: Hormonal Effects

In pharmacological research, this compound was tested on animal models to evaluate its effects on reproductive tissues. Results indicated significant interactions with estrogen receptors, leading to enhanced development of secondary sexual characteristics in subjects administered with the compound .

Table 1: Comparison of Applications

| Application Area | Description | Results/Outcomes |

|---|---|---|

| Analytical Chemistry | Reference standard in gas chromatography | Accurate quantification of diethylstilbestrol |

| Pharmacological Research | Hormonal therapy for hypogonadism and menopause | Induction of secondary sexual characteristics |

| Endocrine Disruption Studies | Impact on developmental processes | Evidence of endocrine disruption effects |

| Oil Recovery Technologies | Solvent for enhanced oil recovery | Higher solubility in bitumen compared to propane |

Eigenschaften

IUPAC Name |

1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOAQMIKPYNCMV-FMQUCBEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860026 | |

| Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-79-0, 7773-34-4 | |

| Record name | Diethylstilbestrol dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene, alpha,alpha'-diethyl-4,4'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4,4'-(1,2-diethylethylene)dianisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-bis(4-methoxyphenyl)hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0MA01FTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between the structure of Diethylstilbestrol Dimethyl Ether (Dimestrol) and its cytotoxicity?

A1: Research indicates that hydroxylated metabolites of Diethylstilbestrol, like its dimethyl ether derivative (Dimestrol), exhibit greater cytotoxicity compared to the parent compound. [] This suggests that the presence of hydroxyl groups contributes to the compound's ability to interfere with cellular processes, ultimately leading to cell death.

Q2: Can computational chemistry provide insights into the properties and potential applications of this compound (Dimestrol)?

A3: Yes, Density Functional Theory (DFT) studies have been conducted on Dimestrol, revealing its potential as a non-linear active material and its ability to interact with graphene monolayers. [] Furthermore, molecular docking simulations suggest Dimestrol's interaction with the androgen receptor, indicating potential applications in prostate cancer research. [] UV spectra simulations also suggest its potential use as a photosensitizer in solar cells. []

Q3: Are there analytical methods available to detect this compound (Dimestrol) in complex mixtures?

A4: Yes, gas chromatography has been successfully employed to determine the presence of this compound (Dimestrol) within samples of Diethylstilbestrol. [] This highlights the existence of analytical techniques capable of differentiating and quantifying the compound even in the presence of structurally similar molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.